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Introduction
The central dogma of molecular biology is founded on the elegant simplicity of two base pairs:

adenine-thymine (A-T) and guanine-cytosine (G-C). However, the field of synthetic biology has

pushed these boundaries by developing unnatural base pairs (UBPs) to expand the genetic

alphabet. Among these, the isocytosine (iC) and isoguanine (iG) pair stands out as a

pioneering and versatile tool. This UBP, which forms three hydrogen bonds like the natural G-C

pair, can be incorporated into DNA and RNA, enabling a wide range of applications from

diagnostics to the site-specific incorporation of functional molecules. This document provides

detailed application notes, experimental protocols, and performance data for the use of

isocytosine as a component of an unnatural base pair system.

Applications of the Isocytosine:Isoguanine Base
Pair
The orthogonality of the iC:iG pair, meaning it does not pair with natural bases, is the

cornerstone of its utility. This allows for the precise control and tracking of genetic information,

leading to several key applications:

Expansion of the Genetic Alphabet: The most fundamental application is the creation of a

six-letter genetic alphabet (A, T, C, G, iC, iG). This increases the information density of DNA
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and provides a foundation for novel nucleic acid-based technologies.

Site-Specific Labeling and Functionalization: By incorporating isocytidine into primers or

providing isocytidine triphosphate in a polymerase reaction, functional molecules such as

fluorophores, quenchers, biotin, or cross-linkers can be positioned with high precision within

an amplified DNA fragment. This is invaluable for creating sophisticated diagnostic probes,

imaging agents, and components for nanotechnology.

Real-Time PCR and Diagnostics: The iC:iG pair is a key component of technologies like the

Plexor® Quantitative PCR System. In this system, a primer is synthesized with an iso-dC

residue and a fluorescent label. The reaction mix contains dabcyl-labeled iso-dGTP. During

PCR, the incorporation of the dabcyl-iso-dGTP opposite the iso-dC quenches the fluorescent

signal, allowing for real-time monitoring of amplification.

Control of PCR Amplification: The UBP can serve as a unique identifier to distinguish

between true amplicons and non-specific amplification products or contaminants, thereby

enhancing the specificity of PCR-based assays.

Data Presentation
The performance of an unnatural base pair is critically defined by its stability, the efficiency of

its incorporation by polymerases, and the fidelity of its replication. The following tables

summarize key quantitative data for the isocytosine:isoguanine base pair and related

systems.
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Parameter Value Conditions Reference

PCR Fidelity

iC:iG Fidelity per

Cycle
~98%

PCR with 2-

thiothymidine

triphosphate

iCMe:iG Fidelity per

Cycle
96% PCR amplification

Ds-Px Fidelity per

Cycle
>99.9%

PCR with DeepVent

DNA Polymerase

Thermodynamic

Stability (ΔG°37 in

kcal/mol)

G•C pair -12.5 1 M Na⁺

I•C pair -11.2 1 M Na⁺

A•T pair -10.4 1 M Na⁺

Enzymatic

Incorporation

Efficiency (kcat/KM in

M-1min-1)

dATP opposite dT ~3 x 108 Klenow fragment

dSICSTP opposite

dMMO2
1.4 x 107 Klenow fragment

Experimental Protocols
Protocol 1: PCR Amplification with the
Isocytosine:Isoguanine Unnatural Base Pair
This protocol provides a general framework for performing PCR to incorporate an iC:iG pair into

a DNA amplicon. This is typically achieved by placing an isocytosine base in one of the

primers and providing isoguanosine triphosphate in the reaction mix.
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Materials:

DNA template

Forward primer (with or without an internal isocytosine)

Reverse primer

Deoxynucleoside triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP) at 10 mM each

Deoxyisoguanosine triphosphate (d-iGTP) at 10 mM

DNA Polymerase with proofreading activity (e.g., DeepVent, Pfu)

10X Polymerase Buffer

Nuclease-free water

Procedure:

Reaction Setup: Assemble the following reaction mixture on ice in a PCR tube. For a 50 µL

reaction:

10X Polymerase Buffer: 5 µL

dNTP mix (10 mM each): 1 µL

d-iGTP (10 mM): 1 µL

Forward Primer (10 µM): 1 µL

Reverse Primer (10 µM): 1 µL

DNA Template (1-10 ng): 1 µL

DNA Polymerase (1-2.5 U/µL): 0.5 µL

Nuclease-free water: to 50 µL
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Thermocycling: Perform PCR using the following general conditions, which may require

optimization based on the primers and template:

Initial Denaturation: 95°C for 2 minutes

30-40 Cycles:

Denaturation: 95°C for 30 seconds

Annealing: 55-65°C for 30 seconds (adjust based on primer Tm)

Extension: 72°C for 1 minute per kb of product length

Final Extension: 72°C for 5 minutes

Hold: 4°C

Analysis: Analyze the PCR product by agarose gel electrophoresis to confirm the presence

of a band of the expected size. The product can then be purified for downstream

applications.

Protocol 2: Primer Extension Assay for Enzymatic
Incorporation of Isocytidine Triphosphate
This protocol is used to assess the ability of a DNA polymerase to incorporate a single

deoxyisocytidine triphosphate (d-iCTP) opposite a deoxyisoguanosine (d-iG) in a template

strand.

Materials:

DNA template containing a d-iG at a specific position

5'-radiolabeled primer that anneals adjacent to the d-iG site

DNA Polymerase (e.g., Klenow fragment, Taq)

10X Polymerase Buffer
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d-iCTP and natural dNTPs at various concentrations

Stop/Loading Buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

Denaturing polyacrylamide gel (e.g., 15-20%)

Procedure:

Annealing: Anneal the 5'-radiolabeled primer to the DNA template by mixing them in a 1.5:1

template-to-primer molar ratio in the polymerase buffer, heating to 95°C for 5 minutes, and

then slowly cooling to room temperature.

Reaction Setup: For each reaction, combine the annealed primer/template complex with the

DNA polymerase and the specific dNTP(s) to be tested in the polymerase buffer.

Initiation and Quenching: Initiate the reaction by adding the dNTPs and incubate at the

optimal temperature for the polymerase (e.g., 37°C for Klenow fragment). After a set time

(e.g., 5-15 minutes), quench the reaction by adding an equal volume of Stop/Loading Buffer.

Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load

them onto a denaturing polyacrylamide gel.

Analysis: Visualize the bands by autoradiography. The incorporation of d-iCTP will result in a

band that is one nucleotide longer than the original primer. The efficiency of incorporation

can be quantified by measuring the intensity of the extended product band relative to the

unextended primer band.

Visualizations
Workflow for Site-Specific Labeling using an Unnatural
Base Pair
The following diagram illustrates a general workflow for site-specifically labeling a DNA

molecule using an isocytosine-containing primer and a functionally modified isoguanine

triphosphate during PCR.
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Site-specific labeling workflow.

Mechanism of Plexor® Real-Time PCR
This diagram outlines the mechanism of the Plexor® technology, which utilizes the iC:iG

unnatural base pair for quantitative PCR.
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Plexor® qPCR mechanism.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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